molecular formula C12H15Cl2F3N4O2 B2443915 2-(Aminooxy)-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone hydrochloride CAS No. 321391-87-1

2-(Aminooxy)-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone hydrochloride

Cat. No.: B2443915
CAS No.: 321391-87-1
M. Wt: 375.17
InChI Key: TUMXYQHFTCYYCW-UHFFFAOYSA-N
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Description

2-(Aminooxy)-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone hydrochloride is a complex organic compound that plays a significant role in various scientific fields. This compound is known for its unique structural features that make it a subject of interest in chemistry, biology, and medical research. Its distinctive piperazine and pyridine components, combined with the trifluoromethyl and aminooxy groups, contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminooxy)-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone hydrochloride involves multiple steps, including the formation of intermediate compounds and their subsequent reactions:

  • Pyridine Derivative Preparation: : Starting with 3-chloro-5-(trifluoromethyl)pyridine, it undergoes halogenation to introduce the chlorine atom.

  • Piperazine Coupling: : The pyridine derivative is then coupled with piperazine under basic conditions, often using a solvent like dimethylformamide (DMF) and a base such as sodium hydroxide.

  • Aminooxy Functionality Addition: : The aminooxy group is introduced through a reaction with hydroxylamine hydrochloride in the presence of a base like triethylamine, facilitating the formation of the aminooxy-ethanone structure.

  • Hydrochloride Formation: : The final step involves treating the compound with hydrochloric acid to obtain the hydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and solvent volumes. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity while minimizing reaction time and resource consumption.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the aminooxy group, forming oximes or nitroso derivatives.

  • Reduction: : Reduction reactions can convert the nitroso derivatives back to the aminooxy compound.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles for Substitution: : Ammonia, primary amines, thiols.

Major Products:
  • Oxidation Products: : Oximes, nitroso compounds.

  • Reduction Products: : Amines, hydroxyl derivatives.

  • Substitution Products: : Aminated, thiolated pyridine derivatives.

Scientific Research Applications

The compound is employed in various scientific domains due to its multifaceted reactivity and bioactivity:

  • Chemistry: : Used as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: : Serves as a biochemical probe for studying enzyme activity, especially those involved in oxidation-reduction reactions.

  • Medicine: : Investigated for its potential as an antimicrobial and anticancer agent, targeting specific cellular pathways.

  • Industry: : Utilized in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-(Aminooxy)-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone hydrochloride involves several molecular targets and pathways:

  • Molecular Targets: : Enzymes involved in oxidation-reduction reactions, particularly those containing heme or flavin cofactors.

  • Pathways: : The compound can inhibit or modulate the activity of specific enzymes, leading to altered metabolic pathways and cellular responses. This modulation can result in antimicrobial or anticancer effects by disrupting essential biological processes in target organisms or cells.

Comparison with Similar Compounds

Similar Compounds:

  • 2-(Aminooxy)-1-{4-[3-bromo-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone hydrochloride: : Differing by the bromine substituent, this compound exhibits distinct reactivity and biological activity profiles.

  • 2-(Aminooxy)-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-propanone hydrochloride: : The ethanone moiety is replaced by a propanone group, affecting its chemical and biological properties.

Uniqueness: What sets 2-(Aminooxy)-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone hydrochloride apart is its specific combination of functional groups, which impart a unique balance of reactivity and biological activity. The trifluoromethyl group enhances its metabolic stability, while the aminooxy functionality provides versatile synthetic handles for further modifications.

Properties

IUPAC Name

2-aminooxy-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3N4O2.ClH/c13-9-5-8(12(14,15)16)6-18-11(9)20-3-1-19(2-4-20)10(21)7-22-17;/h5-6H,1-4,7,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMXYQHFTCYYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CON.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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